1-(3-Amino-4-(trifluoromethylthio)phenyl)-3-chloropropan-2-one
Description
1-(3-Amino-4-(trifluoromethylthio)phenyl)-3-chloropropan-2-one is a fluorinated aromatic ketone with a unique substitution pattern. Its structure comprises a phenyl ring substituted at position 3 with an amino (-NH₂) group and at position 4 with a trifluoromethylthio (-SCF₃) group. The propan-2-one moiety is modified with a chlorine atom at the 3-position.
The trifluoromethylthio group is notable for its strong electron-withdrawing and lipophilic character, which enhances metabolic stability and membrane permeability. The chlorine atom on the propanone chain may contribute to reactivity in nucleophilic substitution reactions, while the amino group could improve aqueous solubility through protonation .
Properties
Molecular Formula |
C10H9ClF3NOS |
|---|---|
Molecular Weight |
283.70 g/mol |
IUPAC Name |
1-[3-amino-4-(trifluoromethylsulfanyl)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C10H9ClF3NOS/c11-5-7(16)3-6-1-2-9(8(15)4-6)17-10(12,13)14/h1-2,4H,3,5,15H2 |
InChI Key |
ISEDQVMCXFHZLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)CCl)N)SC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The introduction of the SCF₃ group is a pivotal step, leveraging advances in catalytic C–H functionalization. A method reported by The Journal of Organic Chemistry employs N-(trifluoromethylthio)saccharin (4 ) with iron(III) chloride and diphenyl selenide as catalysts, enabling efficient SCF₃ transfer to electron-rich arenes.
Optimization of Reaction Conditions
- Catalyst System : FeCl₃ (2.5–5.0 mol%) and Ph₂Se (2.5–5.0 mol%) in dichloromethane or ethyl acetate.
- Temperature : Room temperature to 40°C, avoiding thermal decomposition of intermediates.
- Substrate Scope : Phenols and anilines with electron-donating groups (e.g., methoxy, amino) exhibit superior reactivity.
Table 1: Trifluoromethylthiolation Yields for Selected Substrates
| Substrate | Product | Yield (%) | Conditions |
|---|---|---|---|
| 4-Bromophenol | 4-(Trifluoromethylthio)phenol | 79 | RT, 3 h |
| 3-Chloro-4-nitrophenol | 3-Chloro-4-(trifluoromethylthio)phenol | 76 | 40°C, 16 h |
| 3-Amino-4-methoxyphenol | 3-Amino-4-(trifluoromethylthio)phenol | 63 | RT, 4 h |
Nitro Reduction to Amino Functionality
The conversion of nitro groups to amines is achieved via hydrogenation or stoichiometric reduction. Catalytic hydrogenation (H₂, Pd/C) offers superior selectivity, whereas SnCl₂ in HCl provides a cost-effective alternative for small-scale syntheses.
Comparative Analysis of Reduction Methods
- Catalytic Hydrogenation :
- Tin(II) Chloride Reduction :
Chloropropanone Installation via Friedel-Crafts Acylation
The electron-withdrawing SCF₃ group necessitates activating strategies for electrophilic acylation. Protecting the amino group as an acetamide mitigates deactivation, enabling regioselective ketone formation.
Stepwise Procedure
- Protection : 3-Amino-4-(trifluoromethylthio)phenol is acetylated using acetic anhydride (1.2 equiv) in pyridine (0°C, 2 h).
- Acylation : Chloroacetyl chloride (1.5 equiv) and AlCl₃ (1.2 equiv) in dichloromethane (0°C → RT, 6 h).
- Deprotection : Hydrolysis with 10% NaOH (aq.), yielding the target chloropropanone derivative.
Table 2: Acylation Efficiency Under Varied Conditions
| Protecting Group | Lewis Acid | Solvent | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| Acetyl | AlCl₃ | CH₂Cl₂ | 78 | Ortho:Para = 3:1 |
| Benzoyl | FeCl₃ | Toluene | 65 | Ortho:Para = 2:1 |
| None | BF₃·OEt₂ | Nitromethane | 42 | Unselective |
Challenges and Mitigation Strategies
- SCF₃-Induced Deactivation : The electron-withdrawing SCF₃ group slows electrophilic substitution. Mitigated using directing groups (e.g., methoxy) or protective strategies.
- Regioselective Acylation : Competing para/ortho acylation is minimized via bulky protecting groups (e.g., tert-butyl carbamate).
- Chloropropanone Stability : The α-chloroketone is prone to elimination; low-temperature reactions (<0°C) suppress degradation.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-4-(trifluoromethylthio)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
1-(3-Amino-4-(trifluoromethylthio)phenyl)-3-chloropropan-2-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Amino-4-(trifluoromethylthio)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Analysis and Electronic Effects
The following compounds (Table 1) are structurally related to the target molecule, differing primarily in substituents on the phenyl ring or propanone chain:
Table 1: Substituent Comparison of Analogous Compounds
| Compound Name (CAS Number) | Phenyl Ring Substituents | Propanone Substituents | Key Electronic Effects |
|---|---|---|---|
| Target Compound | 3-NH₂, 4-SCF₃ | 3-Cl | -NH₂ (electron-donating), -SCF₃ (electron-withdrawing), -Cl (moderate electron-withdrawing) |
| 1-(3-(Bromomethyl)-4-SCF₃-phenyl)-3-Cl-propan-2-one (1806549-22-3) | 3-BrCH₂, 4-SCF₃ | 3-Cl | -BrCH₂ (steric bulk, weak electron-withdrawing), -SCF₃ |
| 1-(4-NH₂-2-CN-phenyl)-3-Br-propan-2-one (1804220-65-2) | 4-NH₂, 2-CN | 3-Br | -NH₂ (electron-donating), -CN (strong electron-withdrawing) |
| 1-(3-(Difluoromethoxy)-5-SCF₃-phenyl)propan-1-one (1805877-34-2) | 3-OCHF₂, 5-SCF₃ | None (propan-1-one) | -OCHF₂ (electron-withdrawing), -SCF₃ |
Key Observations :
- The amino group in the target compound enhances solubility but may exhibit reduced basicity due to proximity to the electron-withdrawing -SCF₃ group, as predicted by fluorine’s inductive effects .
- Bromomethyl (CAS 1806549-22-3) introduces steric hindrance and weaker electron withdrawal compared to -NH₂, likely reducing solubility and bioavailability.
Physicochemical and ADME Properties
Table 2: Hypothesized Physicochemical Profiles
| Compound Name (CAS) | Predicted logP | Aqueous Solubility | Metabolic Stability |
|---|---|---|---|
| Target Compound | ~3.2 | Moderate | High (due to -SCF₃) |
| 1806549-22-3 | ~3.8 | Low | High |
| 1804220-65-2 | ~2.5 | High | Moderate (cyano hydrolysis risk) |
| 1805877-34-2 | ~3.5 | Low | Very High (dual fluorinated groups) |
Analysis :
- The target compound’s moderate logP balances lipophilicity (-SCF₃, -Cl) and hydrophilicity (-NH₂), favoring membrane permeability and solubility.
- Cyanophenyl analogs (e.g., CAS 1804220-65-2) may degrade via hydrolysis of the -CN group, reducing metabolic stability.
- Dual fluorinated groups (CAS 1805877-34-2) maximize metabolic resistance but reduce solubility .
Biological Activity
1-(3-Amino-4-(trifluoromethylthio)phenyl)-3-chloropropan-2-one is an organic compound with notable biological activities, particularly in medicinal chemistry. Its unique structure, featuring an amino group and a trifluoromethylthio substituent, suggests potential interactions with various biological targets. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H9ClF3NOS
- Molecular Weight : 283.70 g/mol
- CAS Number : 1806404-75-0
The trifluoromethylthio group enhances lipophilicity, which may facilitate cellular penetration and influence the compound's biological interactions.
The biological activity of this compound is primarily attributed to:
- Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins or enzymes, potentially modulating their activity.
- Nucleophilic Attack : The chloropropanone moiety allows for nucleophilic attack on biological targets, leading to covalent modifications that can alter protein function.
- Enhanced Membrane Permeability : The trifluoromethylthio group improves membrane permeability, increasing bioavailability in vivo .
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
Antimicrobial Activity
This compound has shown potential antimicrobial properties. Its ability to interact with bacterial enzymes may inhibit their function, leading to reduced bacterial viability.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity by inducing apoptosis in cancer cells. The specific mechanisms involve:
- Modulation of signaling pathways associated with cell growth and survival.
- Interaction with DNA or RNA synthesis pathways, disrupting cellular replication processes.
Comparative Analysis with Similar Compounds
The following table summarizes the structural differences and unique features of compounds similar to this compound:
| Compound Name | Structural Differences | Unique Features |
|---|---|---|
| 1-(3-Amino-4-methylthio)phenyl-3-chloropropan-2-one | Methylthio group instead of trifluoromethylthio | Less lipophilic |
| 1-(3-Amino-4-bromophenyl)-3-chloropropan-2-one | Bromine atom instead of chlorine | Different reactivity due to bromine's size |
| 1-(3-Amino-4-hydroxyphenyl)-3-chloropropan-2-one | Hydroxyl group instead of trifluoromethylthio | Varying hydrogen bonding capabilities |
The presence of both an amino group and a trifluoromethylthio group distinguishes this compound from its analogs, potentially enhancing its biological activity .
Case Studies and Research Findings
Several studies have focused on the biological effects of this compound:
- Antimicrobial Activity Study : A study demonstrated that this compound effectively inhibited the growth of various bacterial strains, suggesting its potential as a new antimicrobial agent. The mechanism was linked to its ability to disrupt bacterial enzyme functions.
- Anticancer Research : In vitro studies indicated that the compound could induce apoptosis in cancer cell lines through modulation of apoptosis-related proteins. This finding highlights its potential as an anticancer therapeutic agent .
Q & A
Q. What are the optimal synthetic routes for 1-(3-Amino-4-(trifluoromethylthio)phenyl)-3-chloropropan-2-one?
The compound can be synthesized via nucleophilic substitution or Friedel-Crafts acylation. Key steps include:
- Reacting 3-amino-4-(trifluoromethylthio)phenol with chloroacetone derivatives under basic conditions (e.g., K₂CO₃ in DMF) to introduce the chloropropanone moiety .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
- Yield optimization requires controlled temperature (40–60°C) and anhydrous conditions to prevent hydrolysis of the trifluoromethylthio group .
Q. How can the purity and identity of this compound be verified?
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min (UV detection at 254 nm) .
- NMR : Key peaks include:
- ¹H NMR (CDCl₃) : δ 2.85 (s, 3H, COCH₃), δ 6.8–7.2 (aromatic protons), δ 4.2 (br s, NH₂) .
- ¹⁹F NMR : δ -63 ppm (CF₃S group) .
Q. What are the stability considerations for this compound during storage?
- Store under inert gas (N₂/Ar) at -20°C in amber vials to prevent oxidation of the trifluoromethylthio group .
- Avoid prolonged exposure to moisture or light, which may lead to hydrolysis (evidenced by HPLC impurity peaks >2%) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the trifluoromethylthio group in this compound?
- DFT Studies : Calculate frontier molecular orbitals (FMOs) to identify electrophilic/nucleophilic sites. The trifluoromethylthio group exhibits strong electron-withdrawing effects, directing electrophilic attacks to the para-amino position .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to rationalize its inhibitory activity .
Q. What strategies resolve contradictory spectral data for structural analogs?
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., para vs. meta substitution) using single-crystal analysis .
- 2D NMR (COSY, HSQC) : Confirm connectivity in complex derivatives, especially when overlapping signals obscure ¹H/¹³C assignments .
Q. How can reaction mechanisms involving this compound be validated experimentally?
- Isotopic Labeling : Use ¹⁸O-labeled water in hydrolysis studies to track oxygen incorporation into degradation products .
- Kinetic Analysis : Monitor substituent effects on reaction rates (e.g., SN2 displacement of chloride) under varying pH and solvent polarity .
Q. What methodologies identify degradation products under oxidative conditions?
- LC-MS/MS : Detect sulfoxide/sulfone derivatives (e.g., CF₃SO or CF₃SO₂ groups) formed via oxidation .
- EPR Spectroscopy : Identify radical intermediates during photodegradation .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly across literature reports?
- Critical Factors :
- Solvent Choice : Polar aprotic solvents (DMF, THF) improve solubility but may promote side reactions with free amines .
- Catalyst Loading : Excess base (e.g., Et₃N) can deprotonate the amino group, reducing reactivity .
- Mitigation : Optimize stoichiometry (1:1.2 molar ratio of phenol to chloroacetone) and use slow addition techniques .
Q. How to address discrepancies in biological activity data for structural analogs?
- SAR Studies : Systematically modify substituents (e.g., replace Cl with Br or CF₃ with CH₃) to isolate contributions to bioactivity .
- Docking Simulations : Compare binding modes of analogs with target proteins (e.g., cytochrome P450 isoforms) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
